molecular formula C10H12N2S B024539 2-ethylsulfanyl-6-methyl-1H-benzimidazole CAS No. 106039-67-2

2-ethylsulfanyl-6-methyl-1H-benzimidazole

Cat. No. B024539
M. Wt: 192.28 g/mol
InChI Key: DFRHBUFOZJREHX-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-6-methyl-1H-benzimidazole, also known as ESB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in drug development. ESB is a heterocyclic compound that contains a benzene ring fused with an imidazole ring and a sulfur atom attached to the benzene ring.

Mechanism Of Action

The mechanism of action of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is not fully understood. However, it is believed that 2-ethylsulfanyl-6-methyl-1H-benzimidazole exerts its anticancer activity by inhibiting tubulin polymerization, which is necessary for cell division. 2-ethylsulfanyl-6-methyl-1H-benzimidazole also induces apoptosis by activating the caspase cascade. The antifungal activity of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is believed to be due to its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. The antibacterial activity of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is believed to be due to its ability to disrupt bacterial cell membrane integrity.

Biochemical And Physiological Effects

2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have a low risk of inducing drug resistance. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Advantages And Limitations For Lab Experiments

2-ethylsulfanyl-6-methyl-1H-benzimidazole has several advantages for lab experiments. It has low toxicity and high selectivity towards cancer cells. It also has a low risk of inducing drug resistance. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. However, 2-ethylsulfanyl-6-methyl-1H-benzimidazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-ethylsulfanyl-6-methyl-1H-benzimidazole also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

2-ethylsulfanyl-6-methyl-1H-benzimidazole has great potential for further research and development. Some possible future directions include:
1. Developing more efficient synthesis methods for 2-ethylsulfanyl-6-methyl-1H-benzimidazole to improve yield and purity.
2. Investigating the mechanism of action of 2-ethylsulfanyl-6-methyl-1H-benzimidazole in more detail to better understand its anticancer, antifungal, and antibacterial activities.
3. Developing new formulations of 2-ethylsulfanyl-6-methyl-1H-benzimidazole to improve its solubility and half-life.
4. Conducting more in vivo studies to evaluate the effectiveness of 2-ethylsulfanyl-6-methyl-1H-benzimidazole as a potential therapeutic agent.
5. Investigating the potential of 2-ethylsulfanyl-6-methyl-1H-benzimidazole as a lead compound for the development of new drugs with improved pharmacological properties.
In conclusion, 2-ethylsulfanyl-6-methyl-1H-benzimidazole is a promising compound that has potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities, and has low toxicity and high selectivity towards cancer cells. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has some limitations for lab experiments, but with further research and development, it could become a valuable therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.

Synthesis Methods

2-ethylsulfanyl-6-methyl-1H-benzimidazole can be synthesized by the reaction of 2-mercaptoaniline with methyl 2-bromoacetate followed by the reaction of the resulting intermediate with sodium hydroxide and ethyl iodide. The final product is obtained by cyclization of the intermediate with sulfuric acid. The yield of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is around 60%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-ethylsulfanyl-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities. 2-ethylsulfanyl-6-methyl-1H-benzimidazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antifungal activity by inhibiting the growth of Candida albicans and Aspergillus fumigatus. 2-ethylsulfanyl-6-methyl-1H-benzimidazole has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

106039-67-2

Product Name

2-ethylsulfanyl-6-methyl-1H-benzimidazole

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-ethylsulfanyl-6-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2S/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

DFRHBUFOZJREHX-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(N1)C=C(C=C2)C

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C=C2)C

synonyms

1H-Benzimidazole,2-(ethylthio)-5-methyl-(9CI)

Origin of Product

United States

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